5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine: is a versatile chemical compound known for its unique structure and wide range of applications in various scientific fields. This compound belongs to the class of imidazo[1,2-a]pyridines, which are recognized for their fused bicyclic 5–6 heterocyclic structure. The presence of trifluoromethyl groups at positions 5 and 7 enhances its chemical stability and reactivity, making it valuable in pharmaceuticals, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, oxidative coupling, and tandem reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, trifluoromethyl-containing building blocks can be used in cyclocondensation reactions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are utilized to optimize the production process. The use of trifluoromethyl copper as a reagent in substitution reactions with bromo- and iodopyridines is also a notable method .
Chemical Reactions Analysis
Types of Reactions: 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Substitution reactions, particularly involving trifluoromethyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Trifluoromethyl copper and sulfonium ylide-based reagents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with trifluoromethyl groups can yield various trifluoromethylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its antiviral, antifungal, and antitumor properties. Researchers are exploring its use in developing new drugs for treating infectious diseases and cancer .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials. Its stability and reactivity make it suitable for applications in materials science, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without trifluoromethyl groups.
Imidazo[1,5-a]pyridine: A related heterocycle with a different fusion pattern.
Trifluoromethylpyridines: Compounds with trifluoromethyl groups attached to the pyridine ring .
Uniqueness: 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical properties. These groups increase the compound’s stability, reactivity, and potential for diverse applications, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2/c10-8(11,12)5-3-6(9(13,14)15)17-2-1-16-7(17)4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAJZYSMLSGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=CC2=N1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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